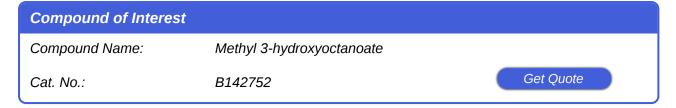


# Spectroscopic Profile of Methyl 3-Hydroxyoctanoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 3-hydroxyoctanoate**, a valuable chiral building block in the synthesis of various biologically active molecules. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

## **Spectroscopic Data Summary**

The empirical formula for **methyl 3-hydroxyoctanoate** is C<sub>9</sub>H<sub>18</sub>O<sub>3</sub>, with a molecular weight of 174.24 g/mol . The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Methyl 3-Hydroxyoctanoate** (CDCl<sub>3</sub>)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
4.04	m	•	1H	Н-3
3.73	S	-	3H	-OCH₃
2.73–2.27	m	-	2H	H-2
1.75–1.11	m	-	8H	H-4, H-5, H-6, H- 7

| 0.89 | t | 6.3 | 3H | H-8 |

Table 2: 13C NMR Spectroscopic Data for Methyl 3-Hydroxyoctanoate (CDCl3, 50 MHz)

Chemical Shift (δ) ppm	Assignment
172.9	C-1 (C=O)
68.0	C-3 (-CHOH)
51.9	-OCH₃
43.5	C-2
37.9	C-4
31.6	C-5
25.1	C-6
22.5	C-7

| 13.9 | C-8 |

## Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for Methyl 3-Hydroxyoctanoate



Wavenumber (cm <sup>−1</sup> )	Description of Vibration	
3448	O-H stretch (hydroxyl group)	
2957, 2932, 2860	C-H stretch (aliphatic)	
1737	C=O stretch (ester carbonyl)	
1459	C-H bend (alkane)	

| 1168 | C-O stretch (ester) |

## **Mass Spectrometry (MS)**

Table 4: Mass Spectrometry Data for Methyl 3-Hydroxyoctanoate (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Putative Fragment
43	100	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
55	55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
71	30	[C₅H <sub>9</sub> ]+
74	80	[CH₃OC(OH)=CH₂] <sup>+</sup> (McLafferty rearrangement)
83	25	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
103	95	[M - C5H11] <sup>+</sup>
115	15	[M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>
143	5	[M - OCH₃]+

| 174 | <1 | [M]+ (Molecular Ion) |

# Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy



 $^{1}$ H and  $^{13}$ C NMR spectra were acquired on a Varian Gemini 200 spectrometer operating at 200 MHz for  $^{1}$ H and 50 MHz for  $^{13}$ C nuclei, or a Bruker Avance III 500 spectrometer operating at 500 MHz for  $^{1}$ H and 125 MHz for  $^{13}$ C nuclei.[1] Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard ( $\delta$  = 0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

#### Infrared (IR) Spectroscopy

Infrared spectra were recorded on a Nicolet 6700 FT-IR instrument.[1] A small amount of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film. The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup>.

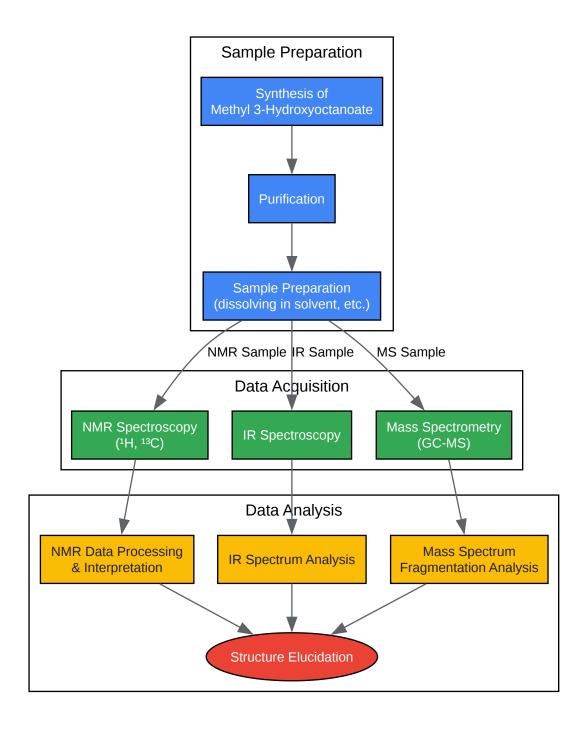
#### Mass Spectrometry (MS)

Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) operating in electron ionization (EI) mode at 70 eV. The sample was introduced via the gas chromatograph, and the mass spectrum was recorded by the mass spectrometer.

#### **Visualizations**

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like **methyl 3-hydroxyoctanoate**.





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#### References

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